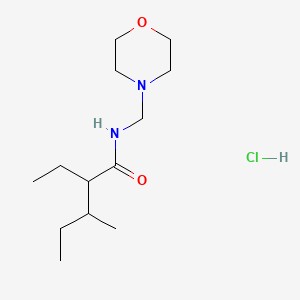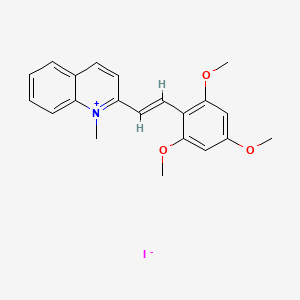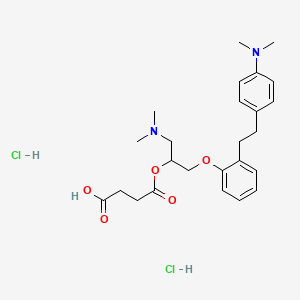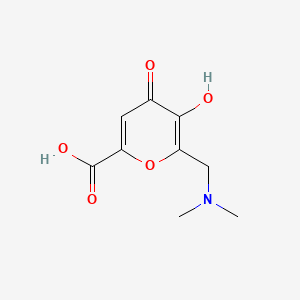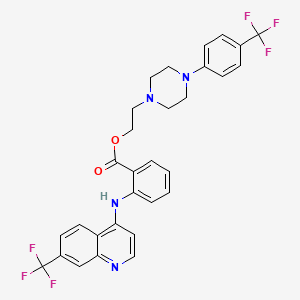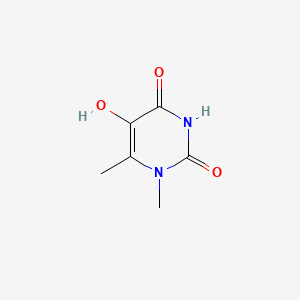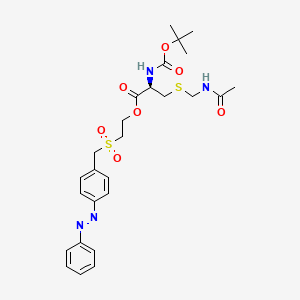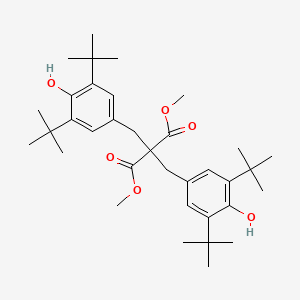
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl groups attached to a malonate ester. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with dimethyl malonate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the malonate ester can be reduced to alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced malonate derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. Additionally, its malonate ester moiety can participate in metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 3,5-bis(1,1-dimethylethyl)-: Similar in structure but lacks the malonate ester group.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Contains a carboxylic acid group instead of the malonate ester.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar structure but with a different ester group.
Uniqueness
Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is unique due to the presence of both the bulky 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl groups and the malonate ester. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
39266-67-6 |
|---|---|
Molekularformel |
C35H52O6 |
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
dimethyl 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C35H52O6/c1-31(2,3)23-15-21(16-24(27(23)36)32(4,5)6)19-35(29(38)40-13,30(39)41-14)20-22-17-25(33(7,8)9)28(37)26(18-22)34(10,11)12/h15-18,36-37H,19-20H2,1-14H3 |
InChI-Schlüssel |
DACLFYHENIWLCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



